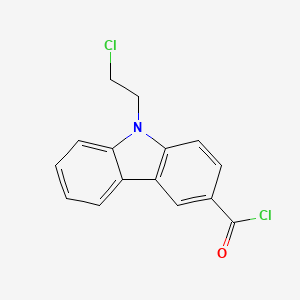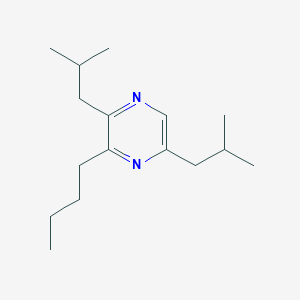
3-Butyl-2,5-bis(2-methylpropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2,5-bis(2-methylpropyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes butyl and methylpropyl groups attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,5-bis(2-methylpropyl)pyrazine typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization. One common method is the reaction of butylamine with 2,5-dimethyl-3,6-dihydroxy-1,4-benzoquinone under acidic conditions, followed by reduction and cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-2,5-bis(2-methylpropyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazine oxides
Reduction: Dihydropyrazines
Substitution: Various substituted pyrazines depending on the reagents used
Applications De Recherche Scientifique
3-Butyl-2,5-bis(2-methylpropyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-Butyl-2,5-bis(2-methylpropyl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isobutyl-3-methoxypyrazine
- 2,5-Dimethyl-3-(1-methylpropyl)pyrazine
- 2-Methoxy-3-sec-butyl pyrazine
Uniqueness
3-Butyl-2,5-bis(2-methylpropyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry.
Propriétés
Numéro CAS |
141994-91-4 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
3-butyl-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C16H28N2/c1-6-7-8-15-16(10-13(4)5)17-11-14(18-15)9-12(2)3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
GDBVBTLQNOCWPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=CN=C1CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
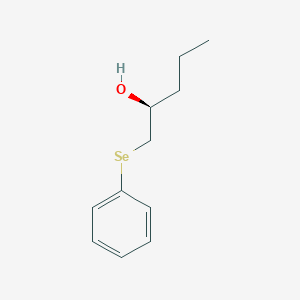



![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
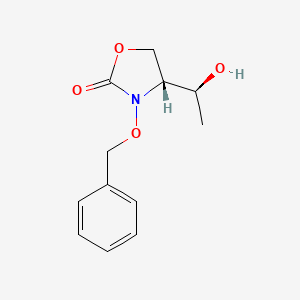
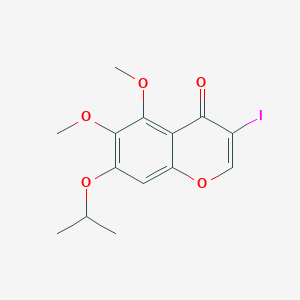
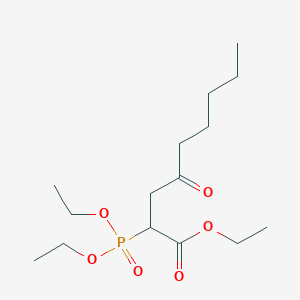
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
